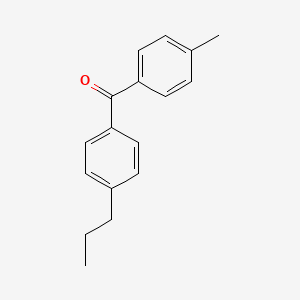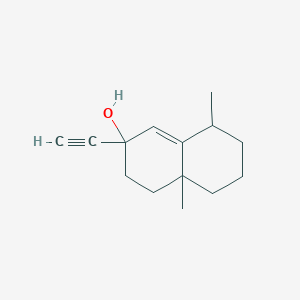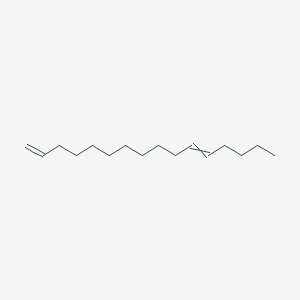
Hexadeca-1,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadeca-1,11-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its long carbon chain with double bonds located at the first and eleventh positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexadeca-1,11-diene can be synthesized through several methods, including the base-induced elimination of hydrogen halides from allylic halides. This method involves the use of strong bases such as sodium ethoxide or potassium tert-butoxide to induce the elimination reaction, resulting in the formation of the diene .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of alkanes or the selective hydrogenation of polyenes. These processes typically require the use of metal catalysts such as palladium or platinum to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: Hexadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Catalytic hydrogenation can reduce the double bonds to form hexadecane.
Substitution: Electrophilic addition reactions with halogens or hydrogen halides can occur, resulting in the formation of halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions
Major Products:
Oxidation: Epoxides, diols.
Reduction: Hexadecane.
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Hexadeca-1,11-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of hexadeca-1,11-diene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products. The stability of the resulting intermediates, such as carbocations, is influenced by resonance and hyperconjugation effects .
Comparación Con Compuestos Similares
Hexadeca-1,11-diene can be compared with other similar dienes such as:
1,3-Butadiene: A shorter diene with double bonds at the first and third positions, commonly used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-chloro-1,3-butadiene): A diene used in the manufacture of neoprene rubber.
Uniqueness: this compound’s uniqueness lies in its long carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and properties compared to shorter dienes .
Propiedades
Número CAS |
65734-21-6 |
|---|---|
Fórmula molecular |
C16H30 |
Peso molecular |
222.41 g/mol |
Nombre IUPAC |
hexadeca-1,11-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,10,12H,1,4-9,11,13-16H2,2H3 |
Clave InChI |
CPBKHCJQKWDECV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


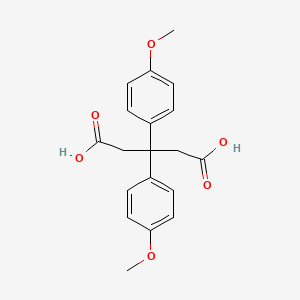
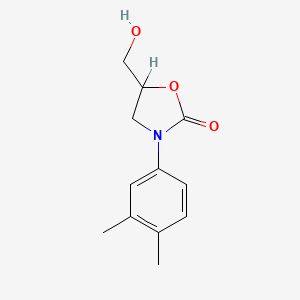
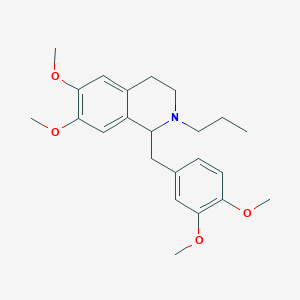
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)
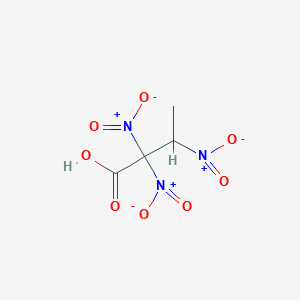
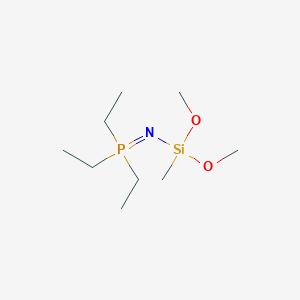
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
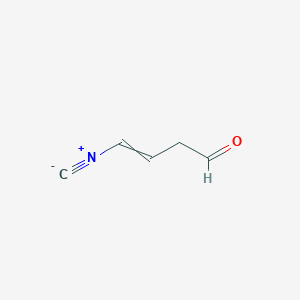
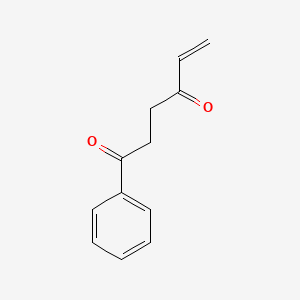
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

